molecular formula C7H13F3N2O2S B8241768 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine

1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine

Cat. No.: B8241768
M. Wt: 246.25 g/mol
InChI Key: TTYBHYJCFNWBEI-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine is a chemical compound characterized by the presence of an ethylsulfonyl group and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and trifluoromethylating agents. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted piperazines .

Scientific Research Applications

1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine is unique due to the combination of the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-ethylsulfonyl-3-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O2S/c1-2-15(13,14)12-4-3-11-6(5-12)7(8,9)10/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYBHYJCFNWBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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